2-(1,3-benzodioxol-5-yl)-5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole
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Overview
Description
2-(1,3-benzodioxol-5-yl)-5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole is a heterocyclic compound that features a unique combination of benzodioxole, pyrazole, and oxadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzodioxol-5-yl)-5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Synthesis of the Pyrazole Ring: The pyrazole ring is formed by the condensation of hydrazine with an α,β-unsaturated carbonyl compound, followed by cyclization.
Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized by the reaction of a hydrazide with an appropriate carboxylic acid derivative, such as an ester or an acid chloride, under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that are more sustainable and less hazardous may be employed to improve the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzodioxol-5-yl)-5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as hydrazines or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, reduction may produce amines or hydrazines, and substitution reactions may result in various substituted derivatives.
Scientific Research Applications
2-(1,3-benzodioxol-5-yl)-5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.
Materials Science: The compound is studied for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules, enabling the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-(1,3-benzodioxol-5-yl)-5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example:
Antimicrobial Activity: The compound may inhibit the growth of microorganisms by interfering with essential cellular processes, such as DNA replication or protein synthesis.
Anti-inflammatory Activity: The compound may exert anti-inflammatory effects by modulating the activity of enzymes and signaling pathways involved in the inflammatory response.
Anticancer Activity: The compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific proteins and pathways involved in cell survival and proliferation.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-benzodioxol-5-yl)-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole: This compound features a similar structure but with different substituents on the pyrazole ring.
2-(1,3-benzodioxol-5-yl)-5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole: This compound has a different arrangement of the nitrogen and oxygen atoms in the oxadiazole ring.
Uniqueness
The uniqueness of 2-(1,3-benzodioxol-5-yl)-5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications and a potential candidate for the development of new therapeutic agents and materials.
Properties
Molecular Formula |
C15H14N4O3 |
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Molecular Weight |
298.30 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-(1-ethyl-3-methylpyrazol-4-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C15H14N4O3/c1-3-19-7-11(9(2)18-19)15-17-16-14(22-15)10-4-5-12-13(6-10)21-8-20-12/h4-7H,3,8H2,1-2H3 |
InChI Key |
ISGCVQJPIHNUIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)C2=NN=C(O2)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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